苄基2-(1-叔丁基-4-氧代吡唑并[3,4-d]嘧啶-5-基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成与化学性质
杂环化合物的合成
研究表明,合成嘧啶和吡唑衍生物有多种方法,这对于开发具有潜在生物活性的化合物至关重要。例如,一项研究重点介绍了通过微波辐照环缩合合成嘧啶连接的吡唑杂环,显示出潜在的杀虫和抗菌活性(Deohate & Palaspagar, 2020)。另一项研究概述了从 2-(2-叔丁基-2H-四唑-5-基)-3-(二甲氨基)丙烯酸乙酯合成 2,3-(环稠)-5-(5-四唑基)-4H-嘧啶-4-酮衍生物,表明制备嘧啶并[1,2-b]苯并噻唑和吡唑并[1,5-a]嘧啶衍生物的方法(Kanno et al., 1991)。
金属药物剂
钯、金和银 N-杂环卡宾配合物的合成和研究显示出显着的抗癌和抗菌特性,证明了这些金属配合物的潜在生物医学应用(Ray et al., 2007)。
生物活性和应用
抗癌和抗菌活性
钯、金和银的 N-杂环卡宾配合物因其抗癌和抗菌特性而受到探索。具体而言,钯配合物显示出有效的抗癌活性,而金和银配合物表现出显着的抗菌特性(Ray et al., 2007)。
杀虫和抗菌潜力
已评估合成化合物的杀虫和抗菌潜力,例如涉及嘧啶和吡唑骨架的化合物,一些化合物对选定的昆虫和微生物显示出有希望的结果(Deohate & Palaspagar, 2020)。
作用机制
Target of Action
The primary target of Benzyl 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests that it can reach its target in the cell and exert its effects .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could have potential as a therapeutic agent in cancer treatment .
属性
IUPAC Name |
benzyl 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-18(2,3)22-16-14(9-20-22)17(24)21(12-19-16)10-15(23)25-11-13-7-5-4-6-8-13/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHKKDHDLOTJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。